molecular formula C20H17F2N3O3S B2827433 N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105237-00-0

N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2827433
CAS No.: 1105237-00-0
M. Wt: 417.43
InChI Key: JSUCJMIDFAFBGT-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound characterized by its unique structural features, including a difluorophenyl group, a methoxybenzylthio group, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Introduction of the Methoxybenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the dihydropyrimidinone core with 3-methoxybenzylthiol.

    Attachment of the Difluorophenyl Group: The final step involves the acylation of the intermediate with 3,4-difluoroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxybenzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: Its unique structure makes it a candidate for the development of novel therapeutic agents.

    Materials Science: The compound’s properties can be exploited in the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. The difluorophenyl and methoxybenzylthio groups may enhance binding affinity and specificity, while the dihydropyrimidinone core could be crucial for activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-difluorophenyl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: can be compared with other dihydropyrimidinone derivatives, such as:

Uniqueness

The presence of the difluorophenyl group in this compound imparts unique electronic properties that can influence its reactivity and binding characteristics. This makes it distinct from similar compounds with different substituents, potentially offering advantages in terms of potency, selectivity, and pharmacokinetic properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S/c1-28-15-4-2-3-12(7-15)11-29-20-24-14(10-19(27)25-20)9-18(26)23-13-5-6-16(21)17(22)8-13/h2-8,10H,9,11H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUCJMIDFAFBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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